molecular formula C9H10O2 B13795455 Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid CAS No. 70209-68-6

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid

Katalognummer: B13795455
CAS-Nummer: 70209-68-6
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: OSCWBUQAANCSNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[222]octa-5,7-diene-2-carboxylic acid is an organic compound with the molecular formula C9H10O2 It is a bicyclic structure featuring a diene and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For example, the reaction of cyclohexa-1,3-diene with maleic anhydride under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene to a saturated bicyclic structure.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.

Major Products

    Oxidation: Bicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid.

    Reduction: Bicyclo[2.2.2]octane-2-carboxylic acid.

    Substitution: Bicyclo[2.2.2]octa-5,7-diene-2-carboxylate esters or amides.

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid depends on its specific application. In chemical reactions, the diene and carboxylic acid functional groups participate in various transformations. For example, in Diels-Alder reactions, the diene acts as a nucleophile, reacting with electrophilic dienophiles to form new cyclic structures. The carboxylic acid group can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

70209-68-6

Molekularformel

C9H10O2

Molekulargewicht

150.17 g/mol

IUPAC-Name

bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid

InChI

InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1-4,6-8H,5H2,(H,10,11)

InChI-Schlüssel

OSCWBUQAANCSNH-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC(C1C(=O)O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.